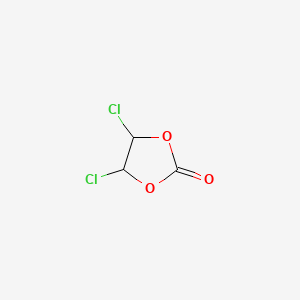

4,5-Dichloro-1,3-dioxolan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2O3/c4-1-2(5)8-3(6)7-1/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETICXVUVYXEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(=O)O1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960287 | |

| Record name | 4,5-Dichloro-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3967-55-3 | |

| Record name | 4,5-Dichloro-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3967-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 4,5-dichloro-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloroethylene carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloro-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichloro-1,3-dioxolan-2-one

CAS Number: 3967-55-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4,5-Dichloro-1,3-dioxolan-2-one (CAS 3967-55-3), a chlorinated cyclic carbonate of significant interest in specialty synthesis. The document details its physicochemical properties, synthesis methodologies, reactivity, and applications, with a particular focus on its role as an intermediate in the pharmaceutical, agrochemical, and polymer sectors. Detailed experimental protocols, safety information, and graphical representations of its synthesis and reactivity are included to support advanced research and development activities.

Physicochemical Properties

This compound is a heterocyclic organic compound featuring a five-membered dioxolane ring substituted with two chlorine atoms and a carbonyl group.[1] These structural features, particularly the chlorine substituents, impart a strong electrophilic character to the molecule, making it a versatile reagent in organic synthesis.[1] It is typically a colorless to pale yellow liquid or solid, depending on purity and temperature.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂Cl₂O₃ | [1][][3][4][5] |

| Molecular Weight | 156.95 g/mol | [1][][3][5][6] |

| Appearance | Colourless transparent liquid | [] |

| Boiling Point | 281.7°C at 760 mmHg | [] |

| Density | 1.67 g/cm³ | [] |

| IUPAC Name | This compound | [][4] |

| Synonyms | 1,2-Dichloroethylene carbonate, Carbonic acid, cyclic 1,2-dichloroethylene ester, NSC 15913 | [1][][5] |

| InChI | InChI=1S/C3H2Cl2O3/c4-1-2(5)8-3(6)7-1/h1-2H | [][5] |

| InChIKey | BETICXVUVYXEJX-UHFFFAOYSA-N | [][5] |

| SMILES | C1(C(OC(=O)O1)Cl)Cl | [] |

**2. Synthesis and Manufacturing

The synthesis of this compound can be achieved through the chlorination of ethylene carbonate. A detailed experimental protocol based on a patented synthesis method is provided below. This process involves the reaction of ethylene carbonate with sulfuryl chloride in the presence of a radical initiator and light irradiation.[7]

References

- 1. CAS 3967-55-3: this compound [cymitquimica.com]

- 3. 3967-55-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound [webbook.nist.gov]

- 6. chemscene.com [chemscene.com]

- 7. CA1203808A - 4,5-dichloro-1,3-dioxolane derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 4,5-Dichloro-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4,5-dichloro-1,3-dioxolan-2-one, a halogenated cyclic carbonate of interest in organic synthesis and potentially in the development of novel pharmaceuticals. This document collates available data on its molecular characteristics, physical properties, and reactivity, offering a valuable resource for laboratory and research applications.

Core Physicochemical Properties

This compound is a five-membered heterocyclic compound containing a carbonate group and two chlorine atoms. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₂Cl₂O₃ | [1][2] |

| Molecular Weight | 156.95 g/mol | [1][2] |

| Appearance | Colorless transparent liquid or solid, depending on purity and temperature. | [3] |

| Boiling Point | 178 °C at 739 Torr | [1] |

| 281.7 °C at 760 mmHg (Predicted) | ||

| Density | 1.67 g/cm³ (Predicted) | |

| Melting Point | Data not available in the searched literature. | |

| Solubility | Data not available in the searched literature. Expected to be soluble in a range of organic solvents. |

Synthesis and Purification

A common synthetic route to this compound involves the chlorination of a precursor cyclic carbonate. While specific, detailed experimental protocols are not widely published, a general method has been described.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination

A detailed experimental protocol for the synthesis of this compound is outlined below, based on a patented method.[4]

Materials:

-

Ethylene carbonate

-

Sulfuryl chloride

-

Azobisisobutyronitrile (AIBN)

-

Nitrogen gas

-

Apparatus: 500 mL 3-neck round-bottom flask, magnetic stirrer, thermometer, reflux condenser, nitrogen purge line, trap, drying tower, and a Hanovia mercury vapor lamp.

Procedure:

-

The flask is charged with ethylene carbonate, sulfuryl chloride, and a catalytic amount of AIBN.

-

The system is purged with nitrogen.

-

The stirred mixture is irradiated with a mercury vapor lamp at a temperature of 34-47°C for the initial 3 hours of the reaction.

-

Over the subsequent 7 hours, the temperature is gradually increased from 51°C to 103°C.

-

Following the reaction, the crude product is isolated.

Purification

Purification of the crude product is typically achieved through fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and byproducts.

Spectral Data

Reactivity and Stability

The reactivity of this compound is largely dictated by the presence of the two chlorine atoms and the carbonate functional group.

-

Nucleophilic Substitution: The chlorine atoms are susceptible to nucleophilic attack. Reactions with nucleophiles such as amines are anticipated, potentially leading to the formation of mono- or di-substituted derivatives. This reactivity is analogous to that of similar chlorinated dioxolanes.

-

Hydrolysis: The carbonate ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the opening of the dioxolane ring.

-

Thermal Stability: Information on the thermal decomposition of this specific compound is not available. However, related dioxolanones are known to undergo thermal fragmentation.

The logical relationship for a potential nucleophilic substitution reaction is depicted below.

Caption: Potential nucleophilic substitution reaction pathway.

Applications in Drug Development

This compound serves as a chemical intermediate in the synthesis of more complex molecules.[3] Its utility in drug development lies in its potential as a building block for introducing the dioxolanone moiety or for further functionalization through its chloro-substituents. The dioxolane ring is a structural motif found in some pharmaceutical compounds and can be used as a protecting group in organic synthesis. While specific examples of its direct use in the synthesis of marketed drugs are not prominent in the searched literature, its role as a versatile intermediate for creating novel heterocyclic systems is of interest to medicinal chemists.[6]

Disclaimer: The information provided in this technical guide is based on a review of available scientific literature and patents. Experimental validation of the presented data is recommended. Safety precautions should be taken when handling this chemical, and a comprehensive review of its safety data sheet is advised before use.

References

- 1. This compound CAS#: 3967-55-3 [m.chemicalbook.com]

- 2. 3967-55-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scielo.org.mx [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

Structural Analysis and Characterization of 4,5-Dichloro-1,3-dioxolan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,5-Dichloro-1,3-dioxolan-2-one is a chlorinated derivative of ethylene carbonate. The presence of two chlorine atoms on the dioxolane ring is expected to significantly influence its chemical reactivity and physical properties compared to the parent compound. Such halogenated cyclic carbonates can serve as versatile intermediates in organic synthesis, potentially acting as precursors for vinylene carbonate or undergoing nucleophilic substitution reactions. Understanding the structural and spectroscopic characteristics of this molecule is crucial for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below. These data are compiled from various chemical databases and literature sources.

Table 1: General Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3967-55-3 |

| Molecular Formula | C₃H₂Cl₂O₃ |

| Molecular Weight | 156.95 g/mol |

| Canonical SMILES | C1(C(O1)Cl)OC(=O)O1 |

| InChI Key | BETICXVUVYXEJX-UHFFFAOYSA-N |

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of a molecule. While specific experimental spectra with detailed peak assignments for this compound are not available, this section outlines the expected spectroscopic features based on its structure and references to available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Due to the two chiral centers at the 4 and 5 positions, the two protons would exist as diastereomers (cis and trans isomers), which would likely give rise to distinct signals. The chemical shift of these protons would be influenced by the adjacent electronegative oxygen and chlorine atoms, and they would be expected to appear in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The molecule is expected to show three distinct signals in the ¹³C NMR spectrum, corresponding to the carbonyl carbon (C2) and the two equivalent methine carbons (C4 and C5). The carbonyl carbon would appear significantly downfield, typical for a carbonate group. The chemical shifts of C4 and C5 would be influenced by the attached oxygen and chlorine atoms.

Note: A thorough search of scientific databases did not yield experimental ¹H or ¹³C NMR spectra for this compound.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook contains an entry for the IR spectrum of this compound.[2] While the detailed peak list is not provided here, the characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:

Table 3: Expected Infrared Absorption Regions

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Carbonyl (C=O) Stretch | ~1800 | Strong absorption, characteristic of a cyclic carbonate. |

| C-O Stretch | 1200 - 1000 | Strong absorptions from the ester and ether linkages. |

| C-Cl Stretch | 800 - 600 | Absorptions of variable intensity. |

| C-H Stretch | ~3000 | Weak to medium absorption from the methine protons. |

Mass Spectrometry (MS)

The NIST Chemistry WebBook also lists a mass spectrum for this compound, obtained by electron ionization (EI).[2] A detailed fragmentation pattern is not available, but based on the structure, the following fragmentation pathways can be anticipated:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.95 g/mol ), with isotopic peaks due to the presence of two chlorine atoms.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of CO₂, chlorine radicals, or cleavage of the dioxolane ring.

Experimental Protocols

Conceptual Synthesis Workflow

This diagram illustrates a logical, though not experimentally verified, pathway for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion and Future Directions

This compound presents an interesting scaffold for chemical synthesis. This guide has consolidated the available structural and physicochemical information. However, a significant lack of detailed experimental data, particularly spectroscopic and synthetic, is a clear gap in the current scientific literature. Further research is warranted to fully characterize this compound. Specifically, the acquisition and publication of detailed ¹H and ¹³C NMR spectra, a comprehensive analysis of its mass spectrometric fragmentation, and the development of a robust and well-documented synthetic protocol would be of great value to the scientific community. Such data would enable its broader application in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis route for 4,5-dichloro-1,3-dioxolan-2-one, a valuable intermediate in organic synthesis. The document outlines the experimental protocol, presents quantitative data from various methods, and includes a visual representation of the reaction pathway.

Core Synthesis Pathway: Chlorination of Ethylene Carbonate

The most prevalent method for synthesizing this compound involves the direct chlorination of ethylene carbonate.[1][2] This process can be achieved using various chlorinating agents and reaction conditions, often employing a radical initiator or photochemical activation.[3][4][5]

The overall reaction transforms the ethylene carbonate molecule by substituting two hydrogen atoms with chlorine atoms on the dioxolane ring.

Caption: Synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis are crucial for reproducibility. Below are protocols derived from patent literature.

Method 1: Chlorination using Sulfuryl Chloride and a Radical Initiator

This method utilizes sulfuryl chloride as the chlorinating agent and azobisisobutyronitrile (AIBN) as a radical initiator, with photochemical activation.

-

Apparatus: A 500 mL, 3-neck round-bottom flask equipped with a nitrogen purge line, magnetic stirrer, thermometer, and a reflux condenser leading to a trap and drying tower.[3]

-

Reagents:

-

Procedure:

-

Charge the flask with ethylene carbonate, sulfuryl chloride, and AIBN.[3]

-

Purge the system with nitrogen.[3]

-

Stir the mixture and irradiate with a Hanovia mercury vapor lamp.[3]

-

Maintain the temperature between 34-47°C for the first 3 hours.[3]

-

Over the next 7 hours, gradually increase the temperature from 51°C to 103°C.[3]

-

Method 2: Continuous Flow Chlorination with Chlorine Gas

This modern approach employs a continuous flow process, offering potential advantages in terms of safety and scalability.

-

Apparatus: A continuous flow reactor system with a reaction unit and a cooling unit.[5]

-

Reagents:

-

Procedure:

-

Introduce ethylene carbonate and the initiator into the reaction unit.[5]

-

Introduce chlorine gas to initiate the reaction.[5]

-

Maintain the reaction unit at a temperature of 80-140°C and a pressure of 4-18 bar.[5] The molar ratio of ethylene carbonate to chlorine should be between 1:1.2 and 1:2.0.[5]

-

The residence time in the reactor is typically between 5 and 60 seconds.[5]

-

The product stream is then passed into a cooling unit (50-70°C) for gas-liquid separation to obtain the crude product.[5]

-

Quantitative Data Summary

The efficiency of the synthesis can be evaluated through various parameters. The table below summarizes key quantitative data from different reported methods.

| Parameter | Method 1 (Sulfuryl Chloride) | Method 2 (Continuous Flow) | Method 3 (Photosensitizer) |

| Starting Material | Ethylene Carbonate | Ethylene Carbonate | Ethylene Carbonate |

| Chlorinating Agent | Sulfuryl Chloride | Chlorine | Chlorine, Sulfuryl Chloride, etc. |

| Initiator/Catalyst | AIBN, UV light | AIBN or Benzoyl Peroxide | Transition metal nanoparticle photosensitizer |

| Product Purity | Not specified in abstract | Crude product purity > 93% | Dichloroethylene carbonate purity: 91.5% - 93.5% |

| Yield | Not specified in abstract | Product yield > 93% | Total recovery ~78.7% - 90.6% |

| Reference | [3] | [5] | [4] |

Logical Workflow of Synthesis and Purification

The overall process from starting materials to the purified product follows a logical sequence of steps.

Caption: General workflow for synthesis and purification.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. CA1203808A - 4,5-dichloro-1,3-dioxolane derivatives - Google Patents [patents.google.com]

- 4. CN106632227A - Method for preparing chloroethylene carbonate - Google Patents [patents.google.com]

- 5. CN116462655A - Process for preparing chloroethylene carbonate - Google Patents [patents.google.com]

4,5-Dichloro-1,3-dioxolan-2-one material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and property data for 4,5-Dichloro-1,3-dioxolan-2-one. Due to the limited publicly available experimental data for this specific compound, this guide also outlines standardized methodologies for chemical safety and toxicity assessment as recommended by international guidelines.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. This data is essential for understanding the compound's behavior and for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₃H₂Cl₂O₃ | [1] |

| Molecular Weight | 156.95 g/mol | [1] |

| CAS Number | 3967-55-3 | [1] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Hazard Identification and Safety

While specific toxicity data for this compound is largely unavailable, related chlorinated compounds and the general reactivity of similar chemical structures suggest that it should be handled with care.[2] The following table outlines general safety information.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | No data available | P264, P270, P301+P310+P330 |

| Acute Toxicity (Dermal) | No data available | P280 |

| Acute Toxicity (Inhalation) | No data available | P261, P271, P304+P340 |

| Skin Corrosion/Irritation | No data available | P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | No data available | P280, P305+P351+P338, P337+P313 |

| Respiratory or Skin Sensitization | No data available | P261, P272, P280, P302+P352, P333+P313 |

| Carcinogenicity | No data available | P201, P202, P280 |

| Reproductive Toxicity | No data available | P201, P202, P280 |

Note: Precautionary statements are based on general handling procedures for potentially hazardous chemicals and are not derived from specific test data for this compound.

Experimental Protocols for Safety Assessment

In the absence of specific experimental data for this compound, this section details standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally recognized for assessing the safety of chemicals.[3][4]

Acute Oral Toxicity - OECD Test Guideline 425: Up-and-Down Procedure (UDP)

This method is used to determine the median lethal dose (LD50) of a substance when administered orally.

-

Principle: A sequential dosing method where the outcome of the previously tested animal determines the dose for the next animal. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased. This approach significantly reduces the number of animals required for testing.[1]

-

Methodology:

-

Healthy, young adult rodents (typically female rats) are used.[1]

-

Animals are fasted prior to dosing.

-

A starting dose, based on available information, is administered to a single animal.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

The dosing for subsequent animals is adjusted based on the previous outcome using a predetermined dose progression factor.

-

The LD50 is calculated using the maximum likelihood method.

-

Skin Irritation/Corrosion - OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the procedure to assess the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to the skin of a single animal in a stepwise manner.

-

Methodology:

-

A small area of the fur of a healthy young adult albino rabbit is clipped.

-

A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the skin under a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored, and the substance is classified based on the scores.

-

Eye Irritation/Corrosion - OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause serious eye damage.

-

Principle: The test substance is instilled into the eye of a single animal, and the effects are observed.

-

Methodology:

-

A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of a healthy young adult albino rabbit. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

-

The severity of the eye lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.

-

Workflows and Logical Relationships

The following diagrams illustrate standardized workflows for chemical safety assessment.

Caption: A workflow for chemical safety based on the RAMP principle.

References

An In-depth Technical Guide on the Solubility of 4,5-Dichloro-1,3-dioxolan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 4,5-Dichloro-1,3-dioxolan-2-one (CAS No. 3967-55-3), a significant heterocyclic organic compound. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive qualitative assessment of its expected solubility in a range of organic solvents, based on its chemical structure. Furthermore, this guide presents a detailed, generalized experimental protocol for the systematic determination of the solubility of crystalline organic compounds such as this compound. A key logical workflow, its chemical synthesis, is also visualized to provide a broader context for its application and handling.

Introduction to this compound

This compound, also known as 1,2-dichloroethylene carbonate, is a chlorinated heterocyclic compound.[1][2][3] Its structure, featuring a five-membered ring with two chlorine atoms and a carbonate group, makes it a versatile intermediate in organic synthesis. Notably, it serves as a precursor in the synthesis of vinylene carbonate, a crucial component in the electrolytes of lithium-ion batteries.[4][5][6] Understanding its solubility is paramount for its application in reaction chemistry, purification processes, and formulation development.

Solubility Profile: A Qualitative Assessment

Based on the principle of "like dissolves like," the following trends can be anticipated:

-

High Solubility: Expected in chlorinated organic solvents such as dichloromethane, chloroform, and carbon tetrachloride due to similar polarities and potential for halogen bonding.

-

Moderate Solubility: Likely in polar aprotic solvents like acetone, tetrahydrofuran (THF), and ethyl acetate, which can engage in dipole-dipole interactions.

-

Low Solubility: Expected in non-polar aliphatic hydrocarbons such as hexane and cyclohexane, where the polar groups of the solute would not be effectively solvated.

-

Very Low to Insoluble: In highly polar protic solvents like water and methanol, due to the compound's inability to form strong hydrogen bonds and the disruptive effect on the solvent's hydrogen-bonding network.

It is imperative for researchers to experimentally validate these qualitative predictions for their specific applications, as factors like temperature and solvent purity can significantly influence solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not published in readily accessible scientific literature. Researchers are encouraged to determine this data experimentally using the protocols outlined in the subsequent section. The following table is provided as a template for presenting such experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Acetone | 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined |

| e.g., Toluene | 25 | Data to be determined | Data to be determined |

| e.g., Hexane | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent using the isothermal saturation method.[7][8][9][10][11]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

4.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter to avoid transferring any undissolved solid.

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, dry container.

-

Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

-

Determine the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent used.

-

Visualization of a Key Logical Workflow: Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research and industry. A common method involves the photochlorination of ethylene carbonate.[5][6][12][13][14] This compound is also a key intermediate in the production of vinylene carbonate through a dehydrochlorination reaction. The following diagram illustrates this synthetic pathway.

Caption: Synthetic pathway of this compound and its conversion.

Conclusion

This technical guide has provided a thorough overview of the solubility of this compound for a scientific audience. While quantitative data remains to be extensively published, the qualitative assessment based on its chemical structure offers valuable guidance for solvent selection. The detailed experimental protocol provides a robust framework for researchers to determine precise solubility data tailored to their specific needs. The visualization of its synthesis pathway further enriches the understanding of this compound's role in organic chemistry. This guide serves as a foundational resource for professionals in drug development and chemical research, enabling more informed handling and application of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C3H2Cl2O3 | CID 19869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3967-55-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - High-speed C–H chlorination of ethylene carbonate using a new photoflow setup [beilstein-journals.org]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. saltise.ca [saltise.ca]

- 11. benchchem.com [benchchem.com]

- 12. GB2134898A - Process for chlorination of ethylene carbonate - Google Patents [patents.google.com]

- 13. Ethylene carbonate - Wikipedia [en.wikipedia.org]

- 14. beilstein-archives.org [beilstein-archives.org]

Spectroscopic Profile of 4,5-Dichloro-1,3-dioxolan-2-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,5-Dichloro-1,3-dioxolan-2-one, a molecule of interest in various chemical and pharmaceutical research domains. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for its structural characterization. Detailed experimental protocols are provided to ensure reproducibility and aid in further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.65 | s | - | CHCl |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | C=O (Carbonyl) |

| 84.0 | CHCl |

Note: NMR data is predicted and requires experimental verification.

Infrared (IR) Spectroscopy

The Fourier Transform Infrared (FTIR) and FT-Raman spectra of this compound have been recorded and analyzed. The vibrational frequencies have been determined experimentally and compared with theoretical calculations.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~1800 | C=O Stretching |

| ~1200 | C-O-C Stretching |

| ~750 | C-Cl Stretching |

Note: The IR peak assignments are based on characteristic functional group frequencies and require the full experimental data from the cited literature for a complete analysis.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 156/158/160 | - | [M]⁺ (Molecular Ion) |

| 121/123 | - | [M-Cl]⁺ |

| 92/94 | - | [M-CO₂-Cl]⁺ |

Note: The mass spectrometry data shows the expected isotopic pattern for a molecule containing two chlorine atoms. The relative intensities are not specified and would be dependent on the experimental conditions.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices and information derived from available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR: Spectra are acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: The FTIR and FT-Raman spectra of this compound have been recorded in the range of 3700–400 cm⁻¹ and 3700–100 cm⁻¹, respectively.[1] For solid samples, the KBr pellet method is commonly employed. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: The spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for the analysis of small organic molecules. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how the information from different spectroscopic techniques contributes to the final structural determination.

Caption: Data contribution to structure elucidation.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,5-Dichloro-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-1,3-dioxolan-2-one is a halogenated cyclic carbonate of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and application in research and development, particularly within the pharmaceutical and materials science sectors. This technical guide aims to provide a comprehensive overview of the available data on the thermal properties of this compound. However, a thorough search of scientific literature, including chemical databases, academic journals, and safety data repositories, reveals a significant lack of specific experimental data on the thermal stability and decomposition of this compound.

While general information regarding the thermal behavior of related compounds such as vinylene carbonate and other cyclic carbonates exists, direct experimental data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not publicly available. This absence of data prevents a detailed quantitative analysis of its thermal decomposition.

This guide will, therefore, focus on the general principles of thermal decomposition expected for chlorinated cyclic carbonates, based on the behavior of analogous compounds, and will outline the standard experimental protocols used to obtain such crucial data.

General Thermal Behavior of Chlorinated Cyclic Carbonates

Based on the chemical structure of this compound, its thermal decomposition is anticipated to proceed through complex pathways. The presence of chlorine atoms and the carbonate group suggests that upon heating, the molecule is likely to undergo dehydrochlorination, decarbonylation, and fragmentation.

Expected Decomposition Pathways

A hypothetical decomposition pathway for this compound could involve the following steps:

-

Initiation: The initial step of decomposition is likely the cleavage of a carbon-chlorine bond, which is typically the weakest bond in such molecules, or the ring-opening of the dioxolanone ring.

-

Propagation: The initial radical species can then trigger a cascade of reactions, including the elimination of carbon dioxide (decarboxylation) and the formation of various chlorinated and non-chlorinated volatile organic compounds.

-

Termination: The reaction ceases when radical species combine to form stable molecules.

Potential decomposition products could include phosgene, chloroacetaldehyde, and other small chlorinated hydrocarbons. However, without experimental data, this remains speculative.

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal stability and decomposition products of this compound, a series of standard thermal analysis techniques would be required. The following section details the methodologies for the key experiments that should be conducted.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss against temperature, from which the onset of decomposition and the temperatures of maximum mass loss can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature. This can identify melting points, phase transitions, and the enthalpy of decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The DSC thermogram plots heat flow against temperature, revealing endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products released during the decomposition of the compound.

Methodology:

-

The outlet gas stream from the TGA furnace is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.

-

The resulting data provide information on the chemical nature of the decomposition products at different temperatures.

Data Presentation

Due to the absence of specific experimental results for this compound, we present a template for how such data would be structured for clear comparison.

Table 1: Thermal Decomposition Data for this compound (Hypothetical)

| Parameter | Value | Units | Method | Conditions |

| Onset Decomposition Temp. (Tonset) | Data not available | °C | TGA | Specify heating rate and atmosphere |

| Temperature at 5% Mass Loss (T5%) | Data not available | °C | TGA | Specify heating rate and atmosphere |

| Temperature of Max. Decomposition Rate | Data not available | °C | DTG | Specify heating rate and atmosphere |

| Enthalpy of Decomposition (ΔHd) | Data not available | J/g | DSC | Specify heating rate and atmosphere |

Table 2: Major Decomposition Products of this compound (Hypothetical)

| Temperature Range (°C) | Evolved Gas | Method |

| Data not available | Data not available | TGA-MS/FTIR |

| Data not available | Data not available | TGA-MS/FTIR |

Visualization of Experimental Workflows

The following diagrams illustrate the standard workflows for the thermal analysis experiments described above.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Caption: Hypothetical Thermal Decomposition Pathway.

Conclusion

While a comprehensive, data-rich guide on the thermal stability and decomposition of this compound cannot be provided at this time due to a lack of available experimental data, this document serves to highlight the importance of such information and the standard methodologies used to obtain it. For researchers, scientists, and drug development professionals working with this compound, it is strongly recommended that the thermal analyses outlined herein be performed to ensure safe handling and to fully characterize its chemical behavior at elevated temperatures. The absence of this critical data represents a significant gap in the chemical literature for this compound.

4,5-Dichloro-1,3-dioxolan-2-one: A Review of Its Chemistry and Potential Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-1,3-dioxolan-2-one is a halogenated cyclic carbonate that has been noted in chemical literature as a potential synthetic intermediate. Its structure, featuring a five-membered dioxolanone ring with two chlorine atoms, suggests a range of potential reactivities that could be exploited in organic synthesis. However, a comprehensive review of publicly available scientific literature reveals a significant gap in detailed experimental protocols and specific applications for this particular compound. This guide aims to summarize the available information on this compound and to provide a broader context of the applications of related cyclic carbonates and chlorinated compounds in various scientific fields.

Synthesis of this compound

A generalized, hypothetical pathway for the synthesis of dioxolanones is presented below. It is crucial to note that this is a general representation and not a validated protocol for this compound.

Caption: General reaction scheme for the synthesis of 1,3-dioxolan-2-ones.

Applications in Organic Synthesis

While specific, detailed applications of this compound in the synthesis of complex molecules like pharmaceuticals are not well-documented, the broader class of cyclic carbonates are versatile intermediates in organic synthesis.[3] They are known to participate in a variety of chemical transformations.

General Reactivity of Cyclic Carbonates:

-

Decarboxylation: Can be used to generate epoxides.

-

Transesterification: Reaction with alcohols to form other carbonates.

-

Substitution Reactions: The carbonate can act as a leaving group, or the ring can be opened by nucleophiles.[3]

It is important to emphasize that while initial broad searches suggested a role for this compound as an intermediate in the synthesis of the anticancer drug paclitaxel and the antifungal agent fluconazole , in-depth investigation of the synthetic routes for these drugs did not corroborate this claim. The established and widely reported syntheses of these pharmaceuticals do not feature this compound as a key building block.

Potential Applications in Polymer Chemistry

Cyclic carbonates, such as vinylene carbonate, are valuable monomers in polymer chemistry.[4][5] They can undergo polymerization to create polymers with unique properties, often with enhanced mechanical strength and thermal stability.[6][7] For instance, vinylene carbonate is used as an electrolyte additive in lithium-ion batteries to form a stable solid electrolyte interface (SEI) on the anode, which improves battery life and performance.[4]

Given its structure, it is plausible that this compound could be explored as a monomer or co-monomer in polymerization reactions. The presence of chlorine atoms could potentially impart flame-retardant properties to the resulting polymer. However, there is a lack of specific studies on the polymerization of this compound in the available literature.

Potential Agrochemical Applications

Chlorinated organic compounds have a long history of use in the agrochemical industry as pesticides and herbicides.[8][9] The chlorine atoms can enhance the biological activity and environmental persistence of these molecules. While there is no specific information linking this compound to agrochemical applications, its chlorinated structure suggests a potential area for future research and development in this sector.[10][11]

Interaction with Cytochrome P450 Enzymes

Halogenated organic compounds are known to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of various xenobiotics, including drugs.[12][13][14] Some halogenated compounds can act as inhibitors of CYP enzymes.[15][16] For example, studies have shown that certain dichlorophenyl derivatives can be potent inhibitors of CYP2E1.[15]

While it has been suggested that this compound may act as an inhibitor of cytochrome P450, there is no publicly available quantitative data, such as IC50 values, to substantiate this claim for this specific molecule. The potential for such activity exists based on its chemical structure, but it remains an unverified hypothesis without experimental evidence.

The logical relationship for investigating the potential inhibitory effects of a compound on a metabolic enzyme like Cytochrome P450 is outlined below.

References

- 1. Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. jcchemi.com [jcchemi.com]

- 5. Vinylene carbonate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US4098771A - Process for the preparation of polymers of vinylene carbonate - Google Patents [patents.google.com]

- 8. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanchemistry.com [americanchemistry.com]

- 10. Chlorinated Pesticides: Significance and symbolism [wisdomlib.org]

- 11. bepls.com [bepls.com]

- 12. researchgate.net [researchgate.net]

- 13. Halogen-π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Dichloro-1,3-dioxolan-2-one and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-1,3-dioxolan-2-one is a halogenated cyclic carbonate that serves as a versatile intermediate in organic synthesis. Its reactivity, stemming from the presence of two chlorine atoms and a carbonate group within a five-membered ring, makes it a valuable building block for the synthesis of a variety of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and spectroscopic characterization, and explores the potential biological activities of related compounds.

Nomenclature and Synonyms

To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms for this compound is provided below.

| Synonym | CAS Number | Molecular Formula |

| 1,2-Dichloro ethylene carbonate | 3967-55-3 | C₃H₂Cl₂O₃ |

| Carbonic acid, cyclic 1,2-dichloroethylene ester | 3967-55-3 | C₃H₂Cl₂O₃ |

| Cyclic 1,2-dichloroethylene carbonate | 3967-55-3 | C₃H₂Cl₂O₃ |

| 1,3-Dioxolan-2-one, 4,5-dichloro- | 3967-55-3 | C₃H₂Cl₂O₃ |

| 4,5-Dichlorocarbonate d'éthylène (French) | 3967-55-3 | C₃H₂Cl₂O₃ |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 156.95 g/mol | [1] |

| Appearance | Colorless transparent liquid | [1] |

| Boiling Point | 281.7 °C at 760 mmHg | [1] |

| Density | 1.67 g/cm³ | [1] |

| InChI Key | BETICXVUVYXEJX-UHFFFAOYSA-N | [1] |

| SMILES | C1(C(OC(=O)O1)Cl)Cl | [1] |

Synthesis and Purification

A general workflow for the synthesis and purification of a substituted 1,3-dioxolane is depicted below.

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. A detailed vibrational analysis of this compound has been reported, providing a comprehensive assignment of its fundamental modes.[5][6]

Experimental Protocols for Spectroscopic Analysis

The FTIR and FT-Raman spectra of this compound were recorded in the ranges of 3700–400 cm⁻¹ and 3700–100 cm⁻¹, respectively.[5] The experimental setup for these analyses is crucial for obtaining high-quality, reproducible data.

FTIR Spectroscopy:

-

Instrument: A high-resolution FTIR spectrometer is used.

-

Sample Preparation: The sample is typically analyzed as a neat liquid between KBr plates or as a thin film.

-

Measurement Range: 3700–400 cm⁻¹.[5]

-

Resolution: Typically 1-2 cm⁻¹.

-

Data Processing: The obtained interferogram is Fourier-transformed to produce the infrared spectrum.

FT-Raman Spectroscopy:

-

Instrument: A FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., Nd:YAG laser at 1064 nm) is employed to minimize fluorescence.

-

Sample Preparation: The liquid sample is placed in a glass capillary tube or a sample vial.

-

Measurement Range: 3700–100 cm⁻¹.[5]

-

Laser Power: Optimized to avoid sample degradation.

-

Data Acquisition: Multiple scans are accumulated to improve the signal-to-noise ratio.

Vibrational Spectral Data

The experimentally observed and calculated vibrational frequencies for key functional groups of this compound are summarized below. These data are essential for the identification and characterization of the molecule.

| Vibrational Mode | Observed FTIR Frequency (cm⁻¹) | Observed FT-Raman Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

| C=O stretch | 1825 | 1823 | 1826 | [5][6] |

| C-O stretch | 1185 | 1188 | 1187 | [5][6] |

| C-Cl stretch | 750 | 752 | 751 | [5][6] |

| Ring deformation | 540 | 542 | 541 | [5][6] |

Note: The calculated frequencies are based on DFT (B3LYP/6-311++G(d,p)) calculations.[5][6]

Potential Biological Activities and Drug Development Applications

While direct studies on the biological activity of this compound are limited, the broader class of 1,3-dioxolane derivatives has shown a wide range of pharmacological activities.[1][7] This suggests that this compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents.

Antimicrobial and Antifungal Activity

Substituted 1,3-dioxolanes have been reported to exhibit significant antibacterial and antifungal properties.[1][8] The mechanism of action is thought to be related to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The hydrophilic-hydrophobic balance of the molecule, influenced by the nature and position of substituents on the dioxolane ring, plays a crucial role in its antimicrobial efficacy.[1]

Anticancer and Cytotoxic Potential

Derivatives of 1,3-dioxolane have also been investigated for their potential as anticancer agents.[7][9] Some have been shown to overcome multidrug resistance in cancer cells, a major challenge in chemotherapy.[9] The proposed mechanism involves the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many drug-resistant tumors.[9]

Neurological and Other Activities

Certain 1,3-dioxolane-based compounds have been evaluated as agonists for serotonin receptors (5-HT1A), indicating their potential for the treatment of central nervous system (CNS) disorders and neuropathic pain.[10]

The diverse biological activities of substituted 1,3-dioxolanes suggest a logical relationship where the core dioxolane structure serves as a versatile scaffold. The introduction of various functional groups, such as the chloro-substituents in this compound, can modulate the pharmacokinetic and pharmacodynamic properties, leading to a range of potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US3857759A - Process for purifying 1,3-dioxolane by treatment with nh{hd 3 {l and distillation with cyclohexane - Google Patents [patents.google.com]

- 4. RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes - Google Patents [patents.google.com]

- 5. FTIR, FT-Raman, ab initio and density functional studies on 4-methyl-1,3-dioxolan-2-one and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of 4,5-Dichloro-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, albeit theoretical, experimental protocol for the polymerization of 4,5-dichloro-1,3-dioxolan-2-one. Due to a lack of specific literature detailing the polymerization of this particular monomer, the following protocols are based on established methods for the ring-opening polymerization (ROP) of structurally similar cyclic carbonates and dioxolanes. The proposed methodologies cover both cationic and anionic ring-opening polymerization approaches, offering potential pathways to synthesize novel polychloro(carbonate)s. These polymers could be of interest for various applications, including as precursors for further chemical modification or as materials with unique thermal and chemical resistance properties. This document is intended to serve as a foundational guide for researchers venturing into the synthesis and characterization of polymers from this compound.

Introduction

This compound is a chlorinated cyclic carbonate monomer.[1][2] While its direct polymerization is not well-documented in readily available literature, the structural motifs of a carbonate ester within a five-membered ring suggest that it could undergo ring-opening polymerization (ROP). ROP is a versatile polymerization technique for cyclic monomers, enabling the synthesis of a wide variety of polymers with controlled molecular weights and architectures. Both cationic and anionic initiators are commonly employed for the ROP of cyclic esters and carbonates.[3][4][5][6][7]

This document outlines proposed experimental protocols for the cationic and anionic ring-opening polymerization of this compound. The protocols are derived from analogous polymerizations of related monomers such as 1,3-dioxolane and other dioxolanones.[3][4][8][9] Researchers should treat these as starting points and may need to optimize conditions to achieve desired polymer characteristics.

Proposed Polymerization Mechanisms

The polymerization of this compound is anticipated to proceed via a ring-opening mechanism, leading to the formation of a polycarbonate with repeating units containing two chlorine atoms. The reaction can be initiated by either cationic or anionic species.

Cationic Ring-Opening Polymerization (CROP)

In CROP, a cationic initiator attacks the oxygen atom of the carbonate group, leading to the opening of the ring and the formation of a propagating cationic species. This species then reacts with subsequent monomer molecules to extend the polymer chain.

Anionic Ring-Opening Polymerization (AROP)

In AROP, a nucleophilic initiator attacks one of the carbonyl carbons or the carbon atoms bearing the chlorine atoms, initiating the ring-opening. The resulting anionic propagating species continues to react with more monomer molecules.

Experimental Protocols

Materials:

-

Monomer: this compound (purity > 98%)

-

Solvents (anhydrous): Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene

-

Initiators:

-

Cationic: Trifluoromethanesulfonic acid (TfOH), Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anionic: sec-Butyllithium (s-BuLi), Sodium methoxide (NaOMe)

-

-

Terminating Agent: Methanol (for anionic polymerization)

-

Precipitation Solvent: Cold Methanol or Hexane

-

Inert Gas: Argon or Nitrogen

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry glassware (flasks, syringes, cannulas)

-

Magnetic stirrer and hotplate

-

Temperature controller

-

Syringes for initiator and monomer transfer

-

Filtration apparatus

Protocol 1: Cationic Ring-Opening Polymerization (CROP)

This protocol is adapted from general procedures for the cationic polymerization of dioxolanes.[4]

-

Monomer and Solvent Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve a predetermined amount of this compound in anhydrous dichloromethane to achieve the desired monomer concentration (e.g., 1 M).

-

Stir the solution at room temperature until the monomer is fully dissolved.

-

-

Initiation:

-

Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

-

Prepare a stock solution of the cationic initiator (e.g., TfOH) in anhydrous dichloromethane.

-

Using a syringe, rapidly inject the required amount of the initiator solution into the stirred monomer solution. The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer.

-

-

Polymerization:

-

Allow the reaction to proceed at the set temperature for a specific duration (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

-

-

Termination and Isolation:

-

Terminate the polymerization by adding a small amount of pre-chilled methanol.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a cold non-solvent (e.g., methanol or hexane) with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

-

Protocol 2: Anionic Ring-Opening Polymerization (AROP)

This protocol is based on general principles of anionic polymerization.[5][7]

-

Monomer and Solvent Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous tetrahydrofuran (THF).

-

Stir the solution at room temperature to ensure complete dissolution.

-

-

Initiation:

-

Cool the monomer solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Using a syringe, slowly add the anionic initiator (e.g., s-BuLi in hexanes) to the stirred monomer solution. The appearance of a persistent color change may indicate the formation of the propagating anionic species.

-

-

Polymerization:

-

Maintain the reaction at the low temperature for the desired period (e.g., 1 to 12 hours). Monitor the reaction progress by techniques such as ¹H NMR spectroscopy on quenched aliquots.

-

-

Termination and Isolation:

-

Terminate the polymerization by adding a few drops of degassed methanol.

-

Allow the solution to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of a suitable non-solvent (e.g., cold methanol or water).

-

Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

-

Data Presentation

The following table provides a template for summarizing the quantitative data from the polymerization experiments.

| Entry | Initiator | [M]/[I] Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) (GPC) | Đ (Mₙ/Mₙ) |

| 1 | ||||||||

| 2 | ||||||||

| 3 |

[M] = Monomer concentration, [I] = Initiator concentration, Mₙ = Number-average molecular weight, Đ = Dispersity.

Characterization

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the monomer conversion.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the carbonate carbonyl group.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ), if any.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the ring-opening polymerization of this compound.

Proposed Polymerization Reaction

Caption: Proposed ring-opening polymerization of this compound to yield a polychloro(carbonate).

Safety Precautions

-

This compound may be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Anionic initiators like sec-butyllithium are highly reactive and pyrophoric. Handle them with extreme care under an inert atmosphere.

-

Cationic initiators like trifluoromethanesulfonic acid are corrosive. Avoid contact with skin and eyes.

-

Always quench reactive initiators and propagating species safely.

Disclaimer: These protocols are proposed based on established chemical principles for similar compounds. Researchers must conduct their own risk assessments and optimize the reaction conditions for their specific experimental setup and goals.

References

- 1. This compound | 3967-55-3 [chemicalbook.com]

- 2. This compound | C3H2Cl2O3 | CID 19869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Understanding the ring-opening polymerisation of dioxolanones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Ring-Opening Polymerization of 4,5-Dichloro-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-1,3-dioxolan-2-one is a chlorinated cyclic carbonate monomer. The presence of chlorine atoms on the dioxolane ring is anticipated to impart unique properties to the resulting polycarbonate, such as altered hydrophobicity, thermal stability, and potential for post-polymerization modification. The ring-opening polymerization (ROP) of this monomer offers a pathway to novel functional polycarbonates with potential applications in drug delivery, biomedical devices, and specialty polymers.

This document provides a comprehensive overview of the potential polymerization routes, detailed hypothetical protocols for anionic, cationic, and organocatalytic ROP, and methods for the characterization of the resulting poly(this compound).

Safety Information

Warning: this compound is a chemical for which detailed toxicological data is not widely available. Similar chlorinated organic compounds can be hazardous. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.[1]

Proposed Ring-Opening Polymerization Strategies

The polymerization of this compound can theoretically be achieved through several mechanisms, including anionic, cationic, and organocatalytic ROP. The choice of method will influence the polymer's molecular weight, polydispersity, and end-group functionality.

Anionic Ring-Opening Polymerization

Anionic ROP is typically initiated by strong nucleophiles. This method can produce polymers with well-defined molecular weights and narrow distributions.

Cationic Ring-Opening Polymerization

Cationic ROP is initiated by electrophilic species. This approach can be effective for cyclic carbonates, though side reactions are sometimes observed.

Organocatalytic Ring-Opening Polymerization

Organocatalysis offers a metal-free alternative for ROP, which is highly desirable for biomedical applications. Catalysts like strong organic bases or bifunctional systems can be employed.

Experimental Protocols (Hypothetical)

The following protocols are generalized and will require optimization for the specific monomer. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Monomer Purification

Prior to polymerization, it is crucial to purify the this compound monomer to remove any impurities, especially water, which can interfere with the polymerization process.

Protocol:

-

Dissolve the crude monomer in a suitable dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Dry the solution over a suitable drying agent (e.g., anhydrous MgSO₄ or CaH₂).

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure.

-

Further purify the monomer by recrystallization from a suitable solvent system or by vacuum distillation.

-

Store the purified monomer under an inert atmosphere and in a desiccator.

Anionic Ring-Opening Polymerization Protocol

Materials:

-

Purified this compound

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Initiator solution (e.g., sodium methoxide in methanol, sec-butyllithium in cyclohexane, or potassium tert-butoxide in THF)

-

Anhydrous methanol (for quenching)

-

Precipitation solvent (e.g., cold methanol or diethyl ether)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in the chosen anhydrous solvent.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

-

Slowly add the calculated amount of initiator solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

-

Allow the reaction to stir for a predetermined time (e.g., 1 to 24 hours), monitoring the reaction progress by techniques like ¹H NMR or GPC if possible.

-

Quench the polymerization by adding a small amount of anhydrous methanol.

-

Precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred, cold non-solvent.

-

Isolate the polymer by filtration or centrifugation.

-